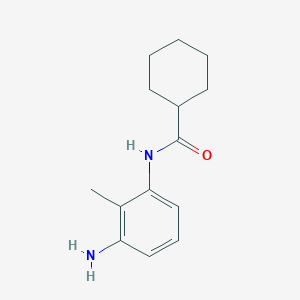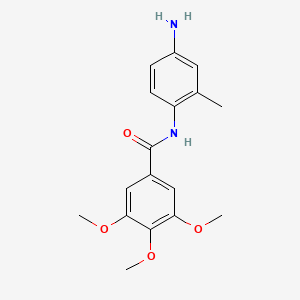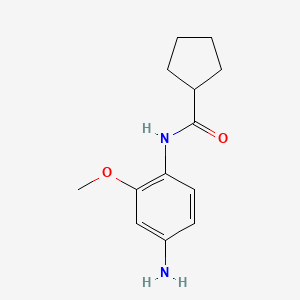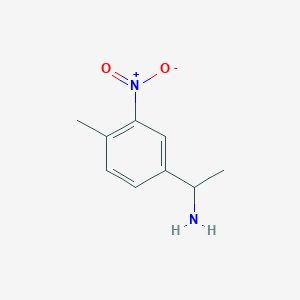
N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide
Vue d'ensemble
Description
“N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide” is a biochemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide” is represented by the formula C14H20N2O . This indicates that it contains 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide” has a molecular weight of 232.32 . The compound is solid at room temperature .Applications De Recherche Scientifique
Chemistry and Pharmacology of Synthetic Opioids
A comprehensive review on the chemistry and pharmacology of novel synthetic opioid receptor agonists, specifically focusing on N-substituted benzamides and acetamides, offers insights into their impact on drug markets, prevalence, and harm. This research highlights the significance of international early warning systems in tracking emerging psychoactive substances and emphasizes the importance of stereochemistry in determining compound potency (Sharma et al., 2018).
Tranexamic Acid: Antifibrinolytic Applications
Tranexamic acid, a synthetic derivative of lysine, acts as an antifibrinolytic agent by inhibiting plasminogen's interaction with fibrin, thus preventing clot dissolution. This agent has shown efficacy in reducing perioperative blood loss and is indicated for various conditions with abnormal bleeding, showcasing a potential application area for derivatives like N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide in medical research (McCormack, 2012).
Acrylamide Research and Control in Foods
Research into acrylamide, a by-product of food processing, has elucidated mechanisms of formation and identified strategies for its reduction in food products. This area of study involves understanding the chemistry behind toxic substances in foods and developing methods to mitigate their presence, which could be relevant for compounds with similar structures or properties (Taeymans et al., 2004).
Neurotoxic Amino Acids in Cyanobacteria
The study of non-proteinogenic amino acids like BMAA produced by cyanobacteria, which are associated with neurodegenerative diseases, represents another research application. Understanding the occurrence, pathways, and effects of such compounds on human health is crucial for public safety and environmental monitoring (Manolidi et al., 2019).
Methylglyoxal Mitigation in Foods
Investigations into methylglyoxal, a compound generated during food processing, focus on its formation, harmful effects, and interaction with dietary ingredients. Research aims to control its levels in food products, presenting a field where chemical derivatives might be studied for their efficacy in reducing toxic compounds (Zheng et al., 2020).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHANQJZFWPQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3168135.png)
![3-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168153.png)

![[1-(4-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B3168163.png)
![{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3168167.png)








![N-{[2-(Trifluoromethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B3168232.png)